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Compound of Interest

Compound Name: Cetocycline

Cat. No.: B10785043

A Note on "Cetocycline": The term "Cetocycline" did not yield any results in scientific and
medical literature searches, suggesting it may be a hypothetical or novel compound not yet
publicly documented. This guide will focus on Doxycycline, a widely used and well-
characterized tetracycline antibiotic, to provide a comprehensive example of the requested
technical information for a drug of this class.

Introduction

Doxycycline is a broad-spectrum, semi-synthetic tetracycline antibiotic derived from
oxytetracycline.[1] It is valued for its bacteriostatic properties, which are achieved by inhibiting
protein synthesis in bacteria.[2] Doxycycline's mechanism of action involves reversibly binding
to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the
bacterial ribosome.[1] This action effectively halts the elongation of peptide chains and,
consequently, bacterial growth.

This technical guide provides a detailed overview of the pharmacokinetics and bioavailability of
doxycycline, intended for researchers, scientists, and professionals in drug development. The
following sections will detail the absorption, distribution, metabolism, and excretion (ADME)
profile of doxycycline, supported by quantitative data from human clinical studies.

Pharmacokinetic Profile
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Doxycycline is characterized by its high lipophilicity, which facilitates its absorption and
distribution into various tissues.[3] Unlike earlier tetracyclines, its absorption is less affected by
food and dairy products.[3]

Absorption

Doxycycline is almost completely absorbed after oral administration, with a bioavailability of
approximately 90-100%. Peak plasma concentrations are typically reached within two to three
hours after oral intake. Following a 200 mg oral dose in adults, the peak plasma concentration
is approximately 2.6 pg/mL at 2 hours, which then decreases to 1.45 pg/mL at 24 hours.

While food can slightly decrease the rate of absorption, the overall extent of absorption is not
significantly impacted. However, the absorption of doxycycline can be hindered by the
presence of divalent and trivalent cations such as iron, aluminum, calcium, and magnesium,
which can form chelation complexes with the drug.

Distribution

Doxycycline is widely distributed throughout the body tissues and fluids due to its lipophilic
nature. It has a volume of distribution of approximately 0.7 L/kg. The drug is about 80-90%
bound to plasma proteins. Doxycycline is known to cross the placenta and is found in fetal
tissues.

Metabolism

Doxycycline undergoes minimal metabolism in the body. It is primarily concentrated in the liver
and secreted in an unchanged, biologically active form in the bile.

Excretion

The elimination of doxycycline occurs through both renal and fecal routes. In individuals with
normal renal function, about 40% of the drug is excreted in the urine within 72 hours. The
remainder is eliminated through the feces. The serum half-life of doxycycline ranges from 18 to
22 hours, and this is not significantly altered in patients with impaired renal function.

Quantitative Pharmacokinetic Data
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The following tables summarize key pharmacokinetic parameters of doxycycline from studies in
healthy human volunteers.

Table 1: Single-Dose Oral Administration of Doxycycline

Parameter Value Reference

Cmax (Maximum Plasma
) 1,715.1 ng/mL
Concentration)

Tmax (Time to Cmax) 1.88 hours (median)

AUC(0-) (Area Under the
28,586.5 ng-h/mL

Curve)
t1/2 (Elimination Half-life) 16.49 hours
Bioavailability >75%

Table 2: Single-Dose Intravenous Administration of

Doxycycline in Healthy Volunteers

Cmax (Peak Plasma
Dose ] Reference
Concentration)

100 mg (1-hour infusion) 2.5 pg/mL

200 mg (2-hour infusion) 3.6 pg/mL

Experimental Protocols

This section details the methodologies employed in key studies to determine the
pharmacokinetics and bioavailability of doxycycline.

Bioavailability Study of Doxycycline Capsules

» Study Design: This was an open-label, randomized, two-period crossover study.

e Subjects: The study included 24 healthy male volunteers.
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e Procedure: Subjects received a single 100 mg dose of a test doxycycline hyclate capsule
and a reference capsule, with a 16-day washout period between administrations. Blood
samples were collected for up to 72 hours after each dose.

o Analytical Method: Doxycycline concentrations in plasma were determined using a validated
High-Performance Liquid Chromatography (HPLC) method with UV detection.

o Pharmacokinetic Analysis: Standard non-compartmental methods were used to determine
pharmacokinetic parameters from the plasma concentration-time data.

Determination of Doxycycline in Human Plasma

e Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was
developed for the quantification of doxycycline in human plasma.

o Sample Preparation: Doxycycline was extracted from human plasma using solid-phase
extraction. Demeclocycline was used as an internal standard.

o Chromatography: Separation was achieved on a reverse-phase C18 column.

o Detection: Mass spectrometry was used for detection, with transitions of 444.800 - 428.200
for doxycycline and 464.700 — 448.100 for the internal standard.

» Validation: The method was validated for linearity, precision, accuracy, and stability,
demonstrating its suitability for pharmacokinetic and bioequivalence studies.

Visualizations

The following diagrams illustrate key concepts related to doxycycline's mechanism of action
and experimental workflows.
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Caption: Mechanism of action of Doxycycline.
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Caption: Workflow of a typical bioavailability study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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